3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
2-hexyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-4-5-6-7-12-26-19(27)17-18(23(3)21(26)28)22-20-24(13-14-25(17)20)16-10-8-15(2)9-11-16/h8-11H,4-7,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRMTTUQVKUTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the starting materials may include 1-hexyl-3-methyl-4-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid and a suitable amine. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization and formation of the imidazo[1,2-g]purine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, with reagents like KMnO4 in aqueous solution.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The compound belongs to a family of imidazo-purine-diones, which share a common tricyclic core but differ in substituent groups. Key analogs include:
Computational and Bioactivity Comparisons
Computational Similarity Metrics
Studies emphasize structural similarity as a predictor of bioactivity. Key metrics include:
- Tanimoto Coefficient : Used to quantify similarity between bit vectors of molecular fingerprints (e.g., MACCS or Morgan fingerprints). For instance, compounds with >70% similarity often share overlapping bioactivity profiles .
- Hierarchical Clustering : Bioactivity data (e.g., NCI-60 screens) cluster analogs with shared substituents, suggesting conserved modes of action .
Pharmacological Implications
- Lipophilicity : The hexyl chain in the target compound likely improves membrane permeability compared to hydroxyethyl or methoxyethyl analogs .
- Aromatic Interactions: The 4-methylphenyl group may engage in π-π stacking with kinase ATP-binding pockets, akin to fluorophenyl or cyanophenyl analogs .
- Metabolic Stability: Fluorine or cyano substituents in analogs reduce oxidative metabolism, enhancing half-life .
Challenges and Limitations in Comparative Studies
Structural Complexity : Subtle differences (e.g., hexyl vs. methoxyethyl) complicate direct bioactivity predictions despite high Tanimoto scores .
Synthetic Accessibility : Bulky substituents (e.g., hexyl) may hinder large-scale synthesis compared to smaller analogs like the hydroxyethyl derivative .
Biological Activity
The compound 3-hexyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a member of the imidazopurine family and has garnered interest for its potential biological activities. This article reviews the compound's biological activity based on available research findings and case studies.
Chemical Structure and Properties
This compound features a complex structure that includes an imidazole ring fused with a purine system. The presence of alkyl and aryl substituents suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this imidazopurine derivative exhibit a range of biological activities including:
- Anticancer Activity : Compounds within this class have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial effects against various pathogens.
- Enzyme Inhibition : Certain imidazopurines act as inhibitors of specific enzymes involved in cancer progression and other diseases.
Anticancer Activity
A study focusing on related imidazopurines demonstrated that these compounds can inhibit the proliferation of cancer cells. For instance:
- Cell Lines Tested : Various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer).
- Mechanism of Action : Induction of apoptosis was observed through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Research has shown that the imidazopurine derivatives possess antimicrobial properties:
- Pathogens Tested : Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Inhibition Concentrations : Minimum inhibitory concentrations (MICs) were determined to assess efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Target Enzymes : Phosphodiesterases (PDEs) and kinases have been identified as key targets.
- Inhibition Studies : IC50 values were reported indicating the concentration required to inhibit enzyme activity by 50%.
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| 1 | Imidazopurine A | Anticancer | Induced apoptosis in MCF-7 cells with IC50 = 20 µM |
| 2 | Imidazopurine B | Antimicrobial | MIC against E. coli = 15 µg/mL |
| 3 | Imidazopurine C | Enzyme Inhibition | PDE inhibition with IC50 = 30 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
